4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane
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Overview
Description
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane is a macrocyclic compound that belongs to the class of azathia macrocycles. This compound is characterized by its 12-membered ring structure containing two nitrogen and two sulfur atoms. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane typically involves the high-dilution condensation of macrocyclic ligands.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original macrocycle .
Scientific Research Applications
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, the compound’s metal complexes can inhibit enzyme activity or disrupt cellular processes, contributing to their antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 7,13-Dimethyl-1,4,10-trithia-7,13-diazacyclopentadecane
- 4,16-Dioxa-10,22,27,32-tetrathia-1,7,13,19-tetra-aza-tricyclo[17.5.5.5]tetratriacontane
- 4,19-Dioxa-10,13,25,28,33,38-hexathia-1,7,16,22-tetra-aza-tricyclo[20.8.5.5]tetracontane
Uniqueness
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane is unique due to its specific ring size and the presence of both nitrogen and sulfur atoms, which contribute to its ability to form highly stable metal complexes. This stability and versatility make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
65113-46-4 |
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Molecular Formula |
C10H22N2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane |
InChI |
InChI=1S/C10H22N2S2/c1-11-3-7-13-9-5-12(2)6-10-14-8-4-11/h3-10H2,1-2H3 |
InChI Key |
WRBSEYSASLSSRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSCCN(CCSCC1)C |
Origin of Product |
United States |
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